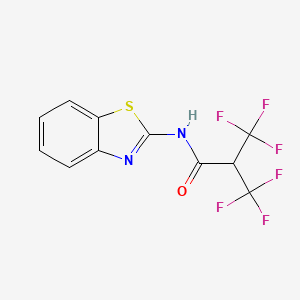![molecular formula C30H36O12 B14168171 [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate CAS No. 4356-97-2](/img/structure/B14168171.png)
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate: is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and phenylmethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule that contains hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may also involve protection and deprotection steps to ensure selective acetylation of the desired hydroxyl groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding hydroxyl derivatives, while oxidation could produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing larger organic structures.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems.
Industry: In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mécanisme D'action
The mechanism of action of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparaison Avec Des Composés Similaires
- [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
- [3,4,5,6-Tetraacetyloxy-1,1-bis(phenylmethoxy)hexan-2-yl] acetate
Comparison: Compared to these similar compounds, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is unique due to its specific arrangement of acetoxy and phenylmethoxy groups. This unique structure may result in different reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
4356-97-2 |
|---|---|
Formule moléculaire |
C30H36O12 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
[2,3,4,5-tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate |
InChI |
InChI=1S/C30H36O12/c1-19(31)36-18-26(39-20(2)32)27(40-21(3)33)28(41-22(4)34)29(42-23(5)35)30(37-16-24-12-8-6-9-13-24)38-17-25-14-10-7-11-15-25/h6-15,26-30H,16-18H2,1-5H3 |
Clé InChI |
BXUMPCPEVFVVPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(C(C(C(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


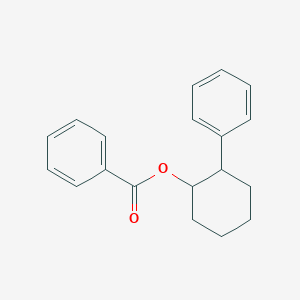
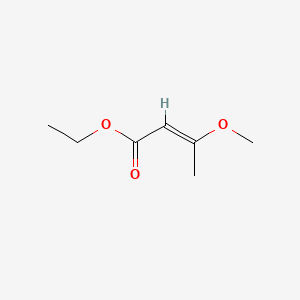
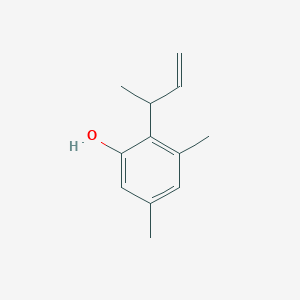
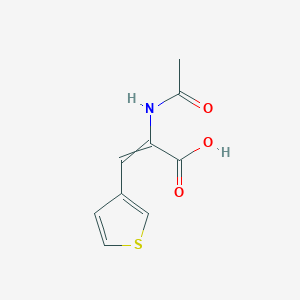
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
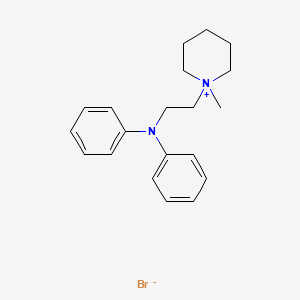
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

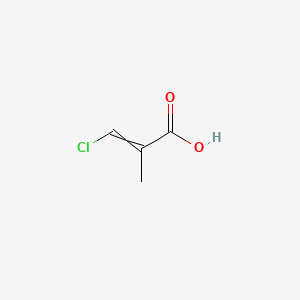
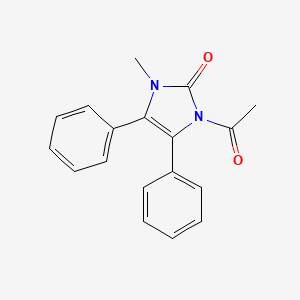
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
